molecular formula C10H15N3O4 B1215968 5'-Amino-5'-deoxythymidine CAS No. 25152-20-9

5'-Amino-5'-deoxythymidine

Cat. No. B1215968
CAS RN: 25152-20-9
M. Wt: 241.24 g/mol
InChI Key: PYWLBQPICCQJFF-XLPZGREQSA-N
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Description

Synthesis Analysis

The synthesis of 5'-Amino-5'-deoxythymidine from thymidine is achieved in a two-step process, leading to its conversion into a 5'-methoxytrityl-protected 3'-phosphoramidite building block for DNA assembly on solid supports. This synthesis pathway facilitates the production of peptide-DNA hybrids either through stepwise manner or fragment condensation, enabling the creation of both single compounds and small combinatorial libraries (Tetzlaff et al., 1998).

Molecular Structure Analysis

The molecular structure of 5'-Amino-5'-deoxythymidine plays a crucial role in its interaction with enzymes and incorporation into DNA. Studies have shown its specific phosphorylation by herpesvirus thymidine kinase and the stability of its enzymatically formed diphosphate derivative, which is significant in understanding its mechanism of action and potential applications in virology and molecular biology (Chen et al., 1980).

Chemical Reactions and Properties

5'-Amino-5'-deoxythymidine undergoes specific chemical reactions, including its incorporation into polynucleotides using DNA polymerase I and a phiX174 DNA template. This process demonstrates the compound's ability to stimulate synthesis of acid-precipitable polynucleotides, which is essential for its use in enzymatic syntheses and the formation of phosphoramidate polynucleotides (Letsinger & Wilkes, 1976).

Physical Properties Analysis

The physical properties of 5'-Amino-5'-deoxythymidine, including its stability under various conditions and its interaction with DNA polymerases, are vital for its use in molecular biology and genetic engineering. The compound's incorporation into DNA and its stability to the pH of the enzymically formed diphosphate derivative are crucial aspects that influence its utility in research and therapeutic applications (Chen et al., 1980).

Chemical Properties Analysis

The chemical properties of 5'-Amino-5'-deoxythymidine, particularly its reactivity and incorporation into oligonucleotides, are of significant interest. The compound's enhanced reactivity compared to hydroxyl groups has been leveraged in biological, pharmaceutical, and genomic applications, showcasing its versatility and potential in various scientific fields (Wolfe et al., 2002).

Scientific Research Applications

Synthesis and DNA Assembly

5'-Amino-5'-deoxythymidine is used in the synthesis of peptide-DNA hybrids. It can be prepared from thymidine and converted into a building block for DNA assembly on solid supports. This process involves stepwise synthesis or fragment condensation, allowing for the creation of single compounds and small combinatorial libraries (Tetzlaff et al., 1998).

High-Resolution Footprinting of Protein-DNA Complexes

5'-Amino-2'-deoxyuridine, an analogue of 5'-Amino-5'-deoxythymidine, is useful for high-resolution footprinting of protein-DNA complexes. It is a substrate for Taq DNA polymerase and can undergo selective chemical reactions, making it valuable for studying complex protein-DNA interactions (Storek et al., 2002).

Polymerase Incorporation for Biological Applications

5'-Amino-5'-deoxy nucleosides and nucleotide analogs are significantly utilized in biological, pharmaceutical, and genomic applications. They can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. This capability is particularly relevant for genomic sequence analysis (Wolfe et al., 2002).

Oligonucleotide Analogs

Oligonucleotide analogs derived from 5'-Amino-5'-deoxythymidine have been synthesized for forming stable complexes with poly(dA), poly(A), and oligo(dA). These analogs demonstrate enhanced stability and could be significant in molecular biology research (Gryaznov & Letsinger, 1992).

Enzyme Regulatory Site-Directed Drugs

5'-Amino-5'-deoxythymidine has been explored as a modulator of thymidine triphosphate inhibition of thymidine kinase. It can influence the uptake of deoxythymidine in cells and impact the activity of regulatory enzymes, suggesting potential in drug development (Fischer & Baxter, 1982).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5’-Amino-5’-deoxythymidine is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . Future research may focus on further exploring its anticancer mechanisms and potential applications in cancer treatment .

properties

IUPAC Name

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLBQPICCQJFF-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876098
Record name THYMIDINE, 5'-AMINO-5'-DEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-5'-deoxythymidine

CAS RN

25152-20-9
Record name 5'-Amino-5'-deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THYMIDINE, 5'-AMINO-5'-DEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
410
Citations
RP Glinski, MS Khan, RL Kalamas… - The Journal of Organic …, 1973 - ACS Publications
… The synthesis of 3'-amino-3'-deoxythymidine 5'phosphate (10), 5'-amino-5'-deoxythymidine 3'-… in the presence of 10% Pd/C gave 5'amino-5 '-deoxythymidine 3'-phosphate dilithium salt …
Number of citations: 115 pubs.acs.org
RL Letsinger, JS Wilkes, LB Dumas - Biochemistry, 1976 - ACS Publications
… labeling experiment with [14C]dATP and [32P]-5'-amino-5'deoxythymidine S'-triphosphate and by the unusually high lability of the phosphoramidate polynucleotides toward acid. The …
Number of citations: 38 pubs.acs.org
MS Chen, GT Shiau, WH Prusoff - Antimicrobial Agents and …, 1980 - Am Soc Microbiol
Radioactive 5'-amino-5'-deoxythymidine (5'-AdThd), an inhibitor of herpes simplex virus, was synthesized by direct amination of monotosylated thymidine with concentrated ammonium …
Number of citations: 22 journals.asm.org
YF Shealy, CA O'Dell, WM Shannon… - Journal of medicinal …, 1986 - ACS Publications
… The carbocyclic analogue of 5'-amino-5'-deoxythymidine inhibited cytopathogenic effects (CPE) induced by a TK+ strain of type 1 herpes simplex virus replicating in L929 (mouse …
Number of citations: 23 pubs.acs.org
D Pavan-Langston, NH Park, J Lass… - Proceedings of the …, 1982 - journals.sagepub.com
AdThd (5'-amino-5'-deoxythymidine) is a highly soluble new antiviral drug specifically activated by herpes simplex viral thymidine kinase. Ten and fifteen percent AdThd eye drops were …
Number of citations: 20 journals.sagepub.com
CN Tetzlaff, I Schwope, CF Bleczinski, JA Steinberg… - Tetrahedron …, 1998 - Elsevier
… Abstract: 5'-Amino-5'-deoxythymidine was prepared from thymidine in two steps and converted to its known 5'-methoxytrityl-protected 3'-phosphoramidite building block for DNA …
Number of citations: 72 www.sciencedirect.com
MJ Otto, WH Prusoff - Antiviral research, 1984 - Elsevier
… As part of our studies on the molecular basis for the antiherpes activity of 5'-AdThd (5'-amino-5'-deoxythymidine), a study of the HSV-1 DNA synthesized in infected Vero cells exposed to …
Number of citations: 3 www.sciencedirect.com
RK Bruick, M Koppitz, GF Joyce… - Nucleic acids …, 1997 - academic.oup.com
… Lane 2, condensation of DNA-1 and 5′-amino-5′-deoxythymidine, followed by labeling of the reaction mixture with T4 polynucleotide kinase and [γ-32P]ATP to yield [5′-32P]DNA-…
Number of citations: 17 academic.oup.com
MJ Gait, AS Jones, MD Jones, MJ Shepherd… - Journal of the …, 1979 - pubs.rsc.org
Poly(5′-amino-3′-O-carboxymethyl-5′-deoxythymidine) was prepared by the polymerisation of 5′-chloroacetamido- 5′-deoxythymidine under basic conditions to give a polymer …
Number of citations: 22 pubs.rsc.org
JP Horwitz, AJ Tomson, JA Urbanski… - The Journal of Organic …, 1962 - ACS Publications
… With this knowledge we turned our attention to 5 '-O-tosylthymidine (X) as a possible routeto 5'amino-5'-deoxythymidine (XII). The conversion of thymidine to a S'-tosylate via 3'-0-acetyl-5…
Number of citations: 137 pubs.acs.org

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